tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 872624-59-4
VCID: VC3297339
InChI: InChI=1S/C17H20F3NO3/c1-10-8-11-13(9-12(10)17(18,19)20)21(7-5-6-14(11)22)15(23)24-16(2,3)4/h8-9H,5-7H2,1-4H3
SMILES: CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2=O)C(=O)OC(C)(C)C
Molecular Formula: C17H20F3NO3
Molecular Weight: 343.34 g/mol

tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

CAS No.: 872624-59-4

Cat. No.: VC3297339

Molecular Formula: C17H20F3NO3

Molecular Weight: 343.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate - 872624-59-4

Specification

CAS No. 872624-59-4
Molecular Formula C17H20F3NO3
Molecular Weight 343.34 g/mol
IUPAC Name tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-3,4-dihydro-2H-1-benzazepine-1-carboxylate
Standard InChI InChI=1S/C17H20F3NO3/c1-10-8-11-13(9-12(10)17(18,19)20)21(7-5-6-14(11)22)15(23)24-16(2,3)4/h8-9H,5-7H2,1-4H3
Standard InChI Key KBBDHKWIVAXDJJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2=O)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2=O)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Basic Properties

tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate belongs to the benzo[b]azepine family, which contains a seven-membered heterocyclic ring fused with a benzene ring. This compound features several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position, a methyl group at position 7, a trifluoromethyl group at position 8, and a carbonyl group at position 5. The presence of these functional groups contributes to the compound's unique chemical and physical properties.

Based on related structures, we can extrapolate that this compound likely shares certain characteristics with other benzo[b]azepine derivatives. For instance, a closely related compound, tert-Butyl 5-oxo-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, has a molecular formula of C16H18F3NO3 and a molar mass of 329.31 g/mol . The compound of interest would have a similar molecular weight with the addition of a methyl group (CH3, 15.03 g/mol), resulting in an estimated molar mass of approximately 344.34 g/mol.

Predicted Physicochemical Properties

The following table presents the predicted physicochemical properties of tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate based on structural analysis and comparison with related compounds:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC17H20F3NO3Based on structural analysis
Molecular Weight~344.34 g/molCalculated from atomic masses
Physical StateSolid at room temperatureCommon for similar heterocyclic compounds
SolubilityLimited water solubility; soluble in organic solventsBased on lipophilic functional groups
LogP~3.5-4.5Estimated from similar trifluoromethylated compounds
pKa~9-10 for the N-H (when deprotected)Typical for benzazepine derivatives

Synthetic Routes and Methodology

General Synthetic Approaches to Benzo[b]azepines

The synthesis of compounds like tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically builds upon established routes for creating the benzo[b]azepine scaffold. One common approach involves the formation of the seven-membered ring through cyclization reactions. According to the literature, the synthesis of similar 5-amino-2,5-dihydro-1H-benzo[b]azepines has been achieved through the conversion of allylic alcohols to allylic trichloroacetimidates, followed by subsequent transformations . This methodology provides a potential pathway for creating the basic scaffold of our compound of interest.

Conformational Analysis and Ring Properties

Seven-Membered Ring Conformations

Benzo[b]azepines exhibit interesting conformational properties due to their seven-membered ring system. Research on related compounds indicates that these rings can undergo conformational changes with specific energy barriers. In a study of various seven-membered heterocyclic compounds, inversion barriers ranging from approximately 30 to 95 kJ/mol have been reported . These barriers are influenced by substituents, ring strain, and electronic effects.

For instance, studies on 3,5-dihydro-4H-pyrido[2,3-b] diazepines have demonstrated that the methylene protons at certain positions exhibit temperature-dependent NMR behavior due to ring inversion . At room temperature (300 K), some compounds show broad signals, indicating that the conformational exchange occurs at a rate comparable to the NMR timescale . Similar behavior might be expected for the tetrahydro-benzo[b]azepine portion of our compound of interest.

Impact of Substituents on Conformation

Spectroscopic Properties

Predicted NMR Characteristics

Based on the structural features of tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and spectroscopic data from related compounds, we can predict several key NMR features:

  • The tert-butyl group would appear as a strong singlet at approximately δ 1.4-1.6 ppm in the 1H NMR spectrum

  • The methyl group at position 7 would give a singlet at around δ 2.2-2.4 ppm

  • The methylene protons of the tetrahydro portion would show complex coupling patterns in the region of δ 1.8-4.0 ppm

  • The trifluoromethyl group would couple with adjacent nuclei in 13C NMR and appear as quartets due to C-F coupling

  • The carbonyl carbons would appear at characteristic downfield positions (δ 165-180 ppm) in the 13C NMR spectrum

Studies on related compounds have shown that the methylene protons in seven-membered rings can exhibit interesting dynamic behavior in NMR experiments at various temperatures due to ring inversions . For instance, in compounds like 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one, the methylene protons at certain positions show temperature-dependent spectra, with coalescence occurring around 300 K in some solvents . Similar behavior might be expected for our compound of interest, particularly for the methylene groups in the tetrahydro portion of the benzo[b]azepine ring.

Pharmaceutical Relevance and Biological Activity

Benzo[b]azepines in Drug Development

Benzo[b]azepines represent an important class of heterocyclic compounds with significant pharmaceutical applications. Compounds containing this scaffold have been developed for various therapeutic purposes. For example, mozavaptan, a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, is used clinically as a nonpeptide vasopressin V2-receptor antagonist for the treatment of hyponatremia (low blood sodium levels) . Another example is 3,5-bis(trifluoromethyl)benzyl protected 2,3,4,5-tetrahydro-1H-benzo[b]azepine, which has been developed for the treatment of dyslipidemia .

The presence of the trifluoromethyl group in our compound of interest is particularly noteworthy from a medicinal chemistry perspective. Trifluoromethyl groups are commonly incorporated into drug candidates to improve metabolic stability, enhance lipophilicity, and increase binding affinity to target proteins. The methyl group at position 7 could further influence these properties and potentially affect the compound's pharmacokinetic profile.

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